Methyl 3-(2-chlorophenyl)-3-(cyclobutanecarbonylamino)propanoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-3-(cyclobutanecarbonylamino)propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a cyclobutanecarbonylamino group, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-3-(cyclobutanecarbonylamino)propanoate typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a series of reactions to introduce the desired functional groups.
Cyclobutanecarbonylation: The intermediate is then reacted with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclobutanecarbonylamino group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the chlorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of chlorobenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-3-(cyclobutanecarbonylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromophenyl)-3-(cyclobutanecarbonylamino)propanoate: Similar structure with a bromine atom instead of chlorine.
Methyl 3-(2-fluorophenyl)-3-(cyclobutanecarbonylamino)propanoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl 3-(2-chlorophenyl)-3-(cyclobutanecarbonylamino)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its bromine and fluorine analogs. The cyclobutanecarbonylamino group also adds to its distinctiveness, potentially affecting its chemical and physical properties.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-(cyclobutanecarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-14(18)9-13(11-7-2-3-8-12(11)16)17-15(19)10-5-4-6-10/h2-3,7-8,10,13H,4-6,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZKILDFTXSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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